BenchChemオンラインストアへようこそ!

5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate

Acetylcholinesterase inhibition Carbamate SAR Alzheimer's disease drug discovery

5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate (CAS 6275-64-5), also known as 2-isopropyl-5-methylphenyl naphthalen-1-ylcarbamate or thymyl naphthylcarbamate, is a synthetic carbamate ester formed by condensation of the natural monoterpene phenol thymol with 1-naphthyl isocyanate. The compound (C21H21NO2; MW 319.40 g/mol) possesses a computed XLogP3 of 5.8, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
CAS No. 6275-64-5
Cat. No. B14724498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate
CAS6275-64-5
Molecular FormulaC21H21NO2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OC(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C21H21NO2/c1-14(2)17-12-11-15(3)13-20(17)24-21(23)22-19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3,(H,22,23)
InChIKeyJXDUPHZQYZPGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate (CAS 6275-64-5): Structural Identity, Physicochemical Profile, and Cholinesterase Pharmacology


5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate (CAS 6275-64-5), also known as 2-isopropyl-5-methylphenyl naphthalen-1-ylcarbamate or thymyl naphthylcarbamate, is a synthetic carbamate ester formed by condensation of the natural monoterpene phenol thymol with 1-naphthyl isocyanate [1]. The compound (C21H21NO2; MW 319.40 g/mol) possesses a computed XLogP3 of 5.8, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [2]. Its cholinesterase inhibitory activity was characterized alongside 37 structural analogs in a systematic SAR study, yielding an AChE IC50 of 157 µM (electric eel) and a BuChE IC50 of 96.1 µM (horse serum) via Ellman's method [3]. The compound is catalogued under ChEMBL ID CHEMBL3984923, NSC number 33479, and DSSTox substance ID DTXSID60283796 [1][4].

Why Naphthalen-1-ylcarbamate Analogs Cannot Be Interchanged: Evidence from the 5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate SAR Series


Carbamate-based cholinesterase inhibitors exhibit extreme sensitivity to the phenolic leaving group and the N-substituent on the carbamate nitrogen. Within the 38-compound thymol/carvacrol carbamate series reported by Kurt et al., AChE IC50 values spanned from 2.22 µM to >157 µM—a >70-fold potency range—while BuChE IC50 values ranged from 0.02 µM to >96 µM, representing a >4,800-fold difference [1]. Replacing the 3-fluorophenyl N-substituent of the most potent AChE inhibitor (compound 29, IC50 2.22 µM) with a naphthalen-1-yl group (the target compound) collapses AChE potency by approximately 71-fold [1][2]. Similarly, substituting the 4-fluorophenyl group of the BuChE-optimized compound 30 (IC50 0.02 µM) with the naphthalen-1-yl moiety reduces BuChE inhibition by roughly 4,800-fold [1][2]. These data demonstrate that generic substitution of one naphthalen-1-ylcarbamate for another—even within a congeneric series prepared by the same synthetic route—is scientifically indefensible without explicit, assay-matched potency verification.

Quantitative Differentiation Evidence for 5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate vs. Structural Analogs


AChE Inhibitory Potency: 71-Fold Weaker than the Series-Lead 3-Fluorophenyl Carbamate (Compound 29)

In the head-to-head Ellman's assay conducted within a single laboratory and reported in the same publication, 5-methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate inhibited electric eel AChE with an IC50 of 157 µM (1.57 × 10^5 nM), compared to 2.22 µM for the series-leading AChE inhibitor, 5-isopropyl-2-methylphenyl(3-fluorophenyl)carbamate (compound 29) [1][2]. This represents a 70.7-fold reduction in AChE inhibitory potency attributable solely to replacement of the 3-fluorophenyl N-substituent with the naphthalen-1-yl group, while holding the thymyl O-substituent constant across both molecules.

Acetylcholinesterase inhibition Carbamate SAR Alzheimer's disease drug discovery

BuChE Inhibitory Potency: 4,800-Fold Weaker than the Series-Lead 4-Fluorophenyl Carbamate (Compound 30)

The same intramural study measured BuChE inhibition in horse serum. The target compound exhibited a BuChE IC50 of 96.1 µM (9.61 × 10^4 nM). In stark contrast, 5-isopropyl-2-methylphenyl (4-fluorophenyl)carbamate (compound 30)—the most potent BuChE inhibitor in the 38-compound series—yielded an IC50 of 0.02 µM (20 nM) [1][2]. The 4,805-fold potency gap underscores the profound negative impact of the bulky, lipophilic naphthalen-1-yl N-substituent on BuChE active-site accommodation relative to a compact 4-fluorophenyl group.

Butyrylcholinesterase inhibition Selectivity profiling Carbamate SAR

Lipophilicity Differentiation: Computed XLogP3 of 5.8 vs. Carbaryl (XLogP3 ~2.8) and Thymol (XLogP3 ~3.3)

The target compound's computed XLogP3 of 5.8 [1] is substantially higher than that of the commercial carbamate insecticide carbaryl (1-naphthyl methylcarbamate, XLogP3 approximately 2.8) and the phenolic precursor thymol (XLogP3 approximately 3.3) [2]. This ~3.0 log unit increase relative to carbaryl reflects the replacement of the methyl N-substituent with the 2-isopropyl-5-methylphenyl (thymyl) O-substituent, adding significant hydrocarbon surface area. The elevated logP predicts reduced aqueous solubility, higher non-specific protein binding, and altered membrane partitioning behavior compared to both carbaryl and the more potent fluorophenyl analogs in the series.

Lipophilicity Physicochemical property Permeability Carbamate insecticides

Spectroscopic Identity Confirmation: Validated NMR and FTIR Reference Spectra vs. Uncharacterized Commercial Samples

1-Naphthalenecarbamic acid, thymyl ester (the target compound) has deposited 1H NMR (CDCl3 solvent, 400 MHz) and FTIR (KBr wafer) reference spectra in the Wiley KnowItAll Spectral Library, accessible via SpectraBase [1]. The sample was sourced from A. R. Gennaro, Philadelphia College of Pharmacy & Science, providing a verifiable provenance chain. This spectroscopic characterization stands in contrast to many commercial lots of naphthalen-1-ylcarbamate analogs that are supplied with minimal or no analytical documentation, creating procurement risk for laboratories requiring definitive identity confirmation.

Quality control Spectroscopic characterization Compound identity verification

High-Confidence Application Scenarios for 5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate Based on Quantitative Differentiation Evidence


Negative Control Compound for Cholinesterase Inhibitor Screening Campaigns

With AChE IC50 of 157 µM and BuChE IC50 of 96.1 µM [1], this compound serves as a well-characterized, low-potency reference for establishing assay windows in cholinesterase inhibition screening. Its ~71-fold weaker AChE activity relative to the series-lead compound 29 and ~4,800-fold weaker BuChE activity relative to compound 30 [1] provide clear Z'-factor separation between active and inactive compounds when used as a negative control at matched concentrations.

SAR Probe for N-Substituent Effects in Carbamate Cholinesterase Inhibitor Design

The naphthalen-1-yl N-substituent of this compound, when compared head-to-head with the 3-fluorophenyl (compound 29, AChE IC50 2.22 µM) and 4-fluorophenyl (compound 30, BuChE IC50 0.02 µM) analogs within the same thymol carbamate scaffold [1], provides medicinal chemistry teams with a well-defined data point correlating increased N-substituent bulk and lipophilicity with substantial loss of cholinesterase potency.

Physicochemical Reference Standard for LogP-Dependent Assay Artifact Studies

The computed XLogP3 of 5.8—approximately 3 log units above carbaryl and 2.5 log units above thymol [2]—makes this compound a useful tool for investigating nonspecific inhibition artifacts arising from compound aggregation or promiscuous membrane partitioning in biochemical assays, particularly in screens where high-logP compounds generate false-positive cholinesterase inhibition signals.

Spectroscopically Verified Identity Standard for Analytical Method Development

The availability of authenticated 1H NMR and FTIR reference spectra from the Wiley KnowItAll library [3] enables this compound to function as a system suitability standard for HPLC-UV, LC-MS, and qNMR method development in laboratories quantifying naphthalen-1-ylcarbamate derivatives, reducing reliance on uncharacterized in-house reference materials.

Quote Request

Request a Quote for 5-Methyl-2-(propan-2-yl)phenyl naphthalen-1-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.